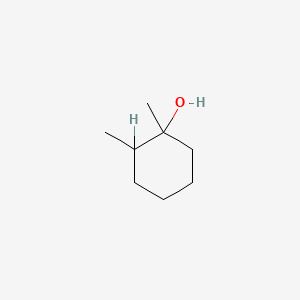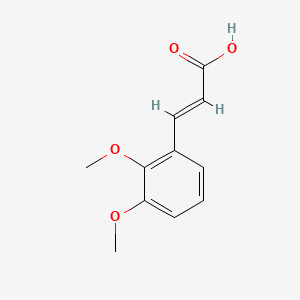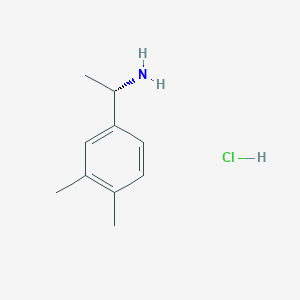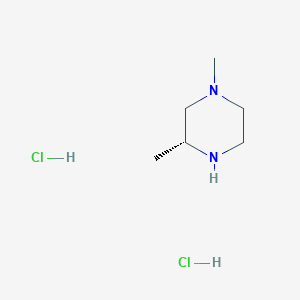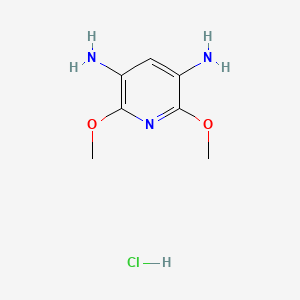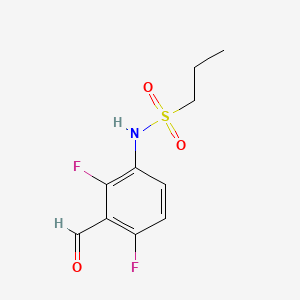
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Overview
Description
Molecular Structure Analysis
The molecular formula of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is C10H11F2NO3S . The molecular weight is 263.26 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide includes the reaction of propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide with lithium diisopropylamide in tetrahydrofuran. N,N-dimethyl-formamide is then added to the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide include its molecular formula, C10H11F2NO3S, and its molecular weight, 263.26 . More detailed information about its physical and chemical properties such as melting point, boiling point, and density was not found in the search results.Scientific Research Applications
Chemical Synthesis and Catalysis
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is involved in various chemical synthesis processes. One application is in the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione. This process yields secondary and tertiary sulfonamides, highlighting the role of similar compounds in facilitating chemical reactions (Han, 2010).
Biological Activity and Antimicrobial Evaluation
Compounds similar to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide have been studied for their biological activities. For instance, N-sulfonates with potential biological activity have been synthesized, and their antimicrobial and antifungal activities were evaluated. Some compounds demonstrated high activity against Gram-positive and Gram-negative bacteria as well as fungi (Fadda et al., 2016).
Drug Metabolism and Biocatalysis
In the field of drug metabolism, biaryl-bis-sulfonamides, which are structurally similar to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, have been used. A study demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of these compounds, which are important for understanding drug metabolism and developing clinical investigations (Zmijewski et al., 2006).
Material Science and Fuel Cell Applications
In material science, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These copolymers, which are related to sulfonamides like N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, showed promising mechanical properties and proton conductivity, making them suitable for use in fuel cells (Bae et al., 2009).
Safety And Hazards
properties
IUPAC Name |
N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQKKCELAQLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219886 | |
| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide | |
CAS RN |
918523-58-7 | |
| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

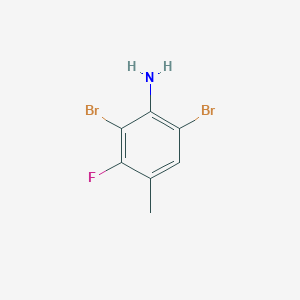
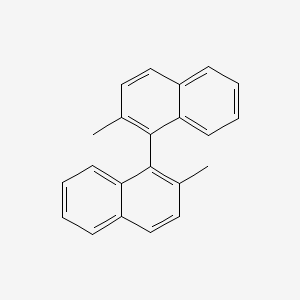
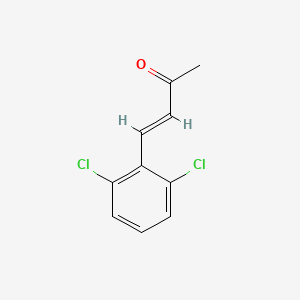
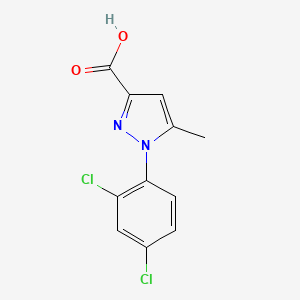
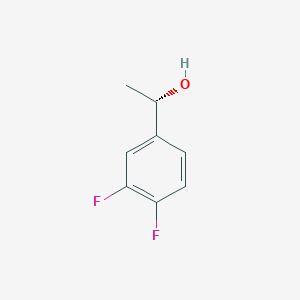
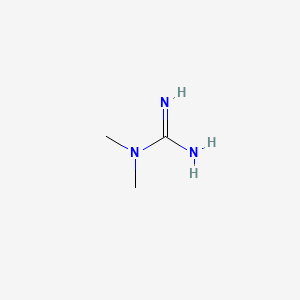
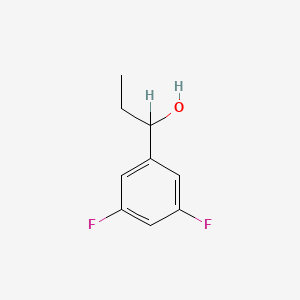
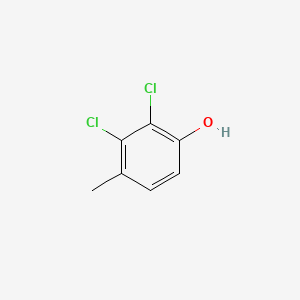
![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)
